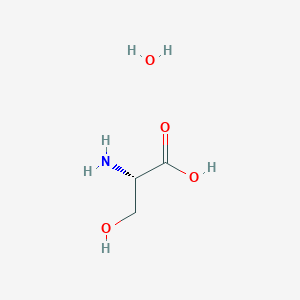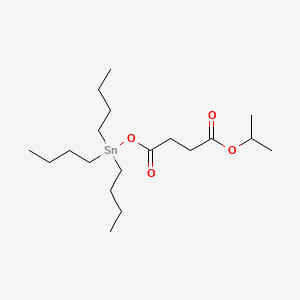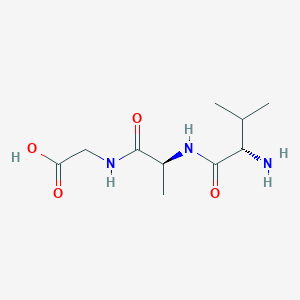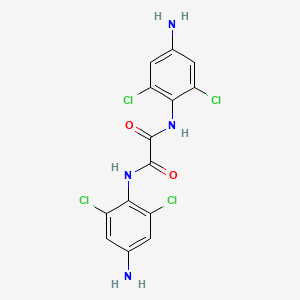
N~1~,N~2~-Bis(4-amino-2,6-dichlorophenyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~2~-Bis(4-amino-2,6-dichlorophenyl)ethanediamide is a chemical compound with significant potential in various scientific fields. This compound is characterized by the presence of two 4-amino-2,6-dichlorophenyl groups attached to an ethanediamide backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis(4-amino-2,6-dichlorophenyl)ethanediamide typically involves the reaction of 4-amino-2,6-dichloroaniline with oxalyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with ethylenediamine to yield the final product. The reaction is usually carried out in an anhydrous solvent such as dichloromethane, under reflux conditions, and in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of N1,N~2~-Bis(4-amino-2,6-dichlorophenyl)ethanediamide can be optimized by using continuous flow reactors to ensure better control over reaction conditions and to increase yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~2~-Bis(4-amino-2,6-dichlorophenyl)ethanediamide undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include nitro derivatives, primary amines, and various substituted ethanediamides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N~1~,N~2~-Bis(4-amino-2,6-dichlorophenyl)ethanediamide has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibition and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism by which N1,N~2~-Bis(4-amino-2,6-dichlorophenyl)ethanediamide exerts its effects involves the interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~1~,N~2~-Bis(4-hydroxy-2,6-dimethylphenyl)ethanediamide
- N~1~,N~2~-Bis(4-methoxy-2,6-dimethylphenyl)ethanediamide
- N~1~,N~2~-Bis(2-amino-2-oxoethyl)ethanediamide
Uniqueness
N~1~,N~2~-Bis(4-amino-2,6-dichlorophenyl)ethanediamide is unique due to the presence of both amino and dichloro substituents on the phenyl rings. This combination enhances its reactivity and allows for a broader range of chemical modifications compared to similar compounds. Its ability to undergo multiple types of reactions and its diverse applications in various fields make it a valuable compound in scientific research .
Eigenschaften
CAS-Nummer |
55426-30-7 |
|---|---|
Molekularformel |
C14H10Cl4N4O2 |
Molekulargewicht |
408.1 g/mol |
IUPAC-Name |
N,N'-bis(4-amino-2,6-dichlorophenyl)oxamide |
InChI |
InChI=1S/C14H10Cl4N4O2/c15-7-1-5(19)2-8(16)11(7)21-13(23)14(24)22-12-9(17)3-6(20)4-10(12)18/h1-4H,19-20H2,(H,21,23)(H,22,24) |
InChI-Schlüssel |
WBQMHJNBWDEYKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)NC(=O)C(=O)NC2=C(C=C(C=C2Cl)N)Cl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



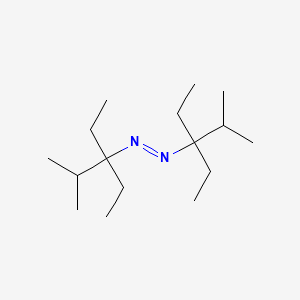

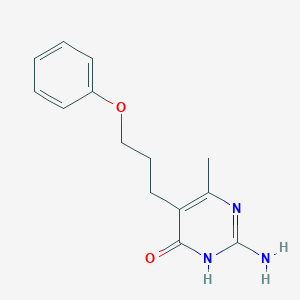
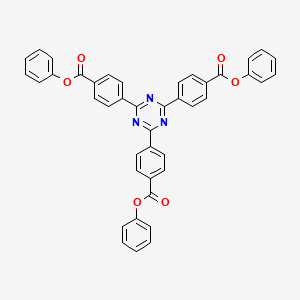
![Bis[(1,3-benzothiazol-2-yl)] carbonotrithioate](/img/structure/B14635099.png)
![N-[4-(Methanesulfonyl)-2-nitrophenyl]acetamide](/img/structure/B14635111.png)


